molecular formula C13H14N2O2S B5760091 N',N'-diphenylmethanesulfonohydrazide

N',N'-diphenylmethanesulfonohydrazide

Cat. No. B5760091
M. Wt: 262.33 g/mol
InChI Key: RUXSYXRLQWWZKD-UHFFFAOYSA-N
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Description

N',N'-diphenylmethanesulfonohydrazide, also known as DPMSH, is a chemical compound that has gained attention in scientific research due to its potential as a versatile reagent in organic synthesis and as a potent antioxidant. DPMSH is a hydrazine derivative that has a sulfonate group attached to one of the phenyl rings. The compound has a molecular formula of C13H14N2O2S and a molecular weight of 270.33 g/mol.

Scientific Research Applications

1. Polymorphic Forms and Molecular Interactions

The compound N',N'-diphenylmethanesulfonohydrazide, under an alternative name, has been studied for its polymorphic forms. In one study, the compound's benzene rings were observed to form a specific dihedral angle, leading to the formation of a three-dimensional network of hydrogen-bonded molecules. This polymorph was identified as identical to a previously described form, highlighting its structural stability and potential for various applications in material science (Gelbrich, Haddow, & Griesser, 2010).

2. Chemical Reactivity in Cycloaddition Reactions

Research has also been conducted on the reactivity of derivatives of N',N'-diphenylmethanesulfonohydrazide in cycloaddition reactions. A study demonstrated that these derivatives could react with ketenimines in ether, leading to the formation of unstable [2+2] cycloadducts. These cycloadducts were then hydrolyzed to form N,N′’-disubstituted amidine derivatives. Such studies are crucial in understanding the chemical behavior of these compounds and their potential applications in organic synthesis (Minami, Takimoto, & Agawa, 1975).

3. Chemoselective N-Acylation Reagents

The derivatives of N',N'-diphenylmethanesulfonohydrazide have been studied as potential chemoselective N-acylation reagents. Research in this area focused on developing a variety of storable derivatives that exhibited good chemoselectivity. Such developments are significant in the field of organic chemistry, particularly in selective synthetic processes (Kondo, Sekimoto, Nakao, & Murakami, 2000).

4. Photochemistry and Molecular Detection

In another study, the photochemical behavior of a derivative of N',N'-diphenylmethanesulfonohydrazide, known as diphenylsulfonyldiazomethane (DSD), was examined using nanosecond laser flash photolysis. This research was critical in understanding the formation of sulfene and its reactions, providing insights into the photochemistry of these compounds (Ortica et al., 2000).

5. Synthesis and Properties of Polyamides

Research on N',N'-diphenylmethanesulfonohydrazide derivatives also extends to the synthesis and properties of polyamides. For example, one study involved the preparation of a new diamine bearing a diphenylmethylene linkage, which was then reacted with various aromatic dicarboxylic acids to create new polyamides. Such research is pivotal in the development of new materials with specific mechanical and thermal properties (Liaw, Liaw, & Yang, 1999).

properties

IUPAC Name

N',N'-diphenylmethanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-18(16,17)14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSYXRLQWWZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-diphenylmethanesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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